Gimatecan - 292618-32-7

Gimatecan

Catalog Number: EVT-288026
CAS Number: 292618-32-7
Molecular Formula: C25H25N3O5
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gimatecan is an orally available 7-t-butoxyiminomethyl-substituted lipophilic camptothecin derivative.
Gimatecan is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin, a quinoline alkaloid extracted from the Asian tree Camptotheca acuminate, with potential antineoplastic and antiangiogenic activities. Gimatecan binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Although the mechanism of its antiangiogenic activity has yet to be full elucidated, this agent may inhibit endothelial cell migration, tumor neovascularization, and the expression of proangiogenic basic fibroblast growth factor (bFGF).
Classification

Gimatecan is classified as an antineoplastic agent and specifically belongs to the camptothecin family, which are known for their role in cancer treatment by targeting topoisomerase enzymes. Its chemical structure allows it to function effectively as a topoisomerase I inhibitor, which stabilizes the DNA-enzyme complex and induces cytotoxicity in cancer cells.

Synthesis Analysis

The synthesis of gimatecan involves several key steps that enhance its potency and bioavailability. One notable method includes:

  1. Radical Alkylation: Gimatecan is synthesized through the radical alkylation of camptothecin using hydrogen peroxide and ferrous sulfate in methanolic sulfuric acid. This method facilitates the introduction of lipophilic groups that improve the compound's pharmacokinetic properties .
  2. Cu-Catalyzed Reactions: Advanced synthetic methods also utilize copper-catalyzed reactions to create derivatives with improved efficacy and reduced side effects. This includes coupling reactions that yield various sulfonamide derivatives of camptothecin, which have been shown to exhibit superior cytotoxicity against multidrug-resistant cancer cell lines .
  3. Characterization: The final products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HR-MS) to confirm their structures and purity.
Molecular Structure Analysis

Gimatecan’s molecular structure is derived from the camptothecin framework, featuring a tetracyclic core that is essential for its biological activity. Key structural features include:

  • Lipophilic Modifications: The addition of lipophilic groups enhances membrane permeability, facilitating better absorption and distribution within the body.
  • Topoisomerase Binding Site: The structure allows for effective binding to the active site of topoisomerase I, stabilizing the cleavable complex that leads to DNA strand breaks.

The molecular formula for gimatecan is C22H20N2O5C_{22}H_{20}N_2O_5, with a molecular weight of approximately 392.41 g/mol.

Chemical Reactions Analysis

Gimatecan primarily engages in reactions that involve:

  • Inhibition of Topoisomerase I: The interaction with topoisomerase I leads to the formation of a stable drug-enzyme-DNA complex, preventing DNA relaxation during replication and transcription.
  • Induction of DNA Damage: This inhibition results in double-strand breaks, activating cellular stress responses and apoptosis pathways.
  • Cell Cycle Arrest: Gimatecan induces S-phase arrest in cancer cells, preventing further proliferation while promoting apoptotic signaling pathways .
Mechanism of Action

The mechanism by which gimatecan exerts its anticancer effects can be summarized as follows:

  1. Topoisomerase Inhibition: Gimatecan binds to topoisomerase I, stabilizing the cleavable complex formed during DNA replication.
  2. DNA Damage Response Activation: The stabilization leads to DNA damage, activating checkpoint proteins such as ATM (Ataxia Telangiectasia Mutated) and p53, which orchestrate cellular responses to DNA damage.
  3. Apoptosis Induction: Following DNA damage, gimatecan promotes apoptosis through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to cell death .
Physical and Chemical Properties Analysis

Gimatecan exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents due to its lipophilic nature, which is advantageous for oral administration.
  • Stability: Gimatecan is relatively stable under physiological conditions but can degrade under extreme pH or temperature variations.
  • Bioavailability: Enhanced lipophilicity contributes to improved bioavailability compared to other camptothecin derivatives.

These properties collectively contribute to its effectiveness as an anticancer agent.

Applications

Gimatecan has several promising applications in cancer therapy:

  • Antitumor Activity: It has shown superior efficacy against various cancers, including esophageal squamous cell carcinoma (ESCC), compared to irinotecan .
  • Potential for Combination Therapies: Its unique mechanism may allow it to be used in combination with other therapeutic agents for enhanced efficacy against resistant tumor types.
  • Clinical Trials: Gimatecan is currently undergoing clinical evaluation for its safety and effectiveness in treating solid tumors, with preliminary results indicating a favorable therapeutic profile .
Molecular Design and Structural Optimization of Gimatecan

Rational Drug Design Strategies for Camptothecin Analogs

The quest to overcome the limitations of natural camptothecin (CPT) – notably, poor solubility, lactone ring instability, and low therapeutic index – has driven extensive structural modification campaigns. Gimatecan (7-t-butoxyiminomethylcamptothecin) exemplifies the success of rational drug design in this class, particularly through strategic modifications at the C7 position of the B-ring and the exploitation of B-ring modifications to optimize pharmacokinetic and pharmacodynamic properties.

  • 1.1.1 Role of C7 Substitution in Enhancing Lipophilicity and BioavailabilityThe introduction of a lipophilic chain at the C7 position represents a pivotal design strategy. Gimatecan features a 7-[(E)-(tert-butoxyimino)methyl] substituent. This modification fundamentally alters the compound's physicochemical profile:
  • Increased Lipophilicity: The tert-butoxyiminomethyl chain significantly boosts lipophilicity compared to parent CPT and hydrophilic analogs like topotecan or irinotecan (SN38). Enhanced lipophilicity (logP ~2.9) facilitates passive diffusion across biological membranes, leading to improved oral absorption and bioavailability [1] [3] [5].
  • Lactone Stability: The electron-withdrawing nature of the oxime moiety and the steric bulk of the tert-butyl group contribute to stabilizing the crucial lactone E-ring in its closed, active form under physiological conditions (>85% lactone in plasma). This stability is critical for maintaining potent Topoisomerase I (Topo I) inhibition and circumventing the decreased activity and increased toxicity associated with the inactive carboxylate form prevalent in less stable analogs [1] [2].
  • Reduced Susceptibility to Efflux Pumps: Unlike topotecan and SN38 (the active metabolite of irinotecan), gimatecan is not a substrate for efflux transporters like ABCG2 (BCRP). This characteristic allows for enhanced intracellular accumulation and retention, overcoming a major resistance mechanism and contributing to its superior potency at nanomolar concentrations [1] [2].

Table 1: Impact of C7 Substitution on Key Properties of Camptothecin Derivatives

CompoundC7 SubstituentLipophilicity (Relative)Lactone StabilityEfflux Pump Substrate (e.g., ABCG2)Primary Administration Route
Camptothecin (CPT)-HModerateLowVariableIV (Historical)
Topotecan-N,N-(Dimethylamino)methylLowModerateYesIV, Oral
Irinotecan (Prodrug)-CH₂CH₃ (SN38: -OH)SN38: ModerateSN38: Low-ModerateSN38: YesIV
Gimatecan-(E)-CH=N-OC(CH₃)₃HighHighNoOral
  • 1.1.2 Comparative Analysis of B-Ring Modifications in Camptothecin DerivativesGimatecan belongs to a subclass of CPT analogs characterized by O-substituted oxime substituents at the C7 position of the B-ring. This specific modification strategy contrasts with other common B-ring alterations:
  • Hydrophilic Aminomethyl/Alkylamino Groups (e.g., Topotecan): Enhance water solubility but often reduce membrane permeability and increase susceptibility to efflux pumps, limiting oral bioavailability and intracellular concentration.
  • Simple Alkyl Chains: Increase lipophilicity but may not optimally balance solubility, stability, and target interaction.
  • O-Substituted Oximes (Gimatecan, Namitecan): The oxyiminomethyl linker (-CH=N-O-) provides a rigid extension from the B-ring. The "O-substitution" (e.g., with tert-butyl in gimatecan, or with amino acid-linked groups in namitecan) allows fine-tuning of:
  • Lipophilicity/Hydrophilicity Balance: Gimatecan's tert-butyl group maximizes lipophilicity for oral uptake and cellular penetration. Namitecan (ST1968), using different O-substituents, achieves greater water solubility while retaining efficacy [1] [3].
  • Steric and Electronic Effects: The oxime moiety influences electron density on the quinoline core and the spatial orientation of the substituent, impacting interactions within the Topo I-DNA complex.
  • Metabolic Stability: The choice of O-substituent can influence susceptibility to metabolic degradation. The tert-butyl group in gimatecan contributes to its stability.Comparative studies reveal that the 7-(2-oxymininoethyl) modification, particularly with the bulky tert-butyl O-substituent, confers gimatecan with a uniquely favorable combination of high lipophilicity, exceptional lactone stability, resistance to efflux, and potent antitumor activity, enabling effective oral administration [1] [2] [3].

Table 2: Comparative Profile of B-Ring Modified Camptothecin Analogs

Compound (Subclass)Key B-Ring ModificationWater SolubilityOral BioavailabilityKey AdvantagesRepresentative Use/Status
TopotecanAminomethylHighModerate (low potency)Water soluble, CNS penetrationOvarian, SCLC, Cervical cancer (IV/Oral)
Irinotecan (Prodrug)Ethyl (SN38: -OH)SN38: LowNo (IV only)Prodrug for SN38, broad activityColorectal, Pancreatic cancer (IV)
Namitecan (ST1968)O-(Amino acid linked) OximeHighLikely GoodWater soluble, good toxicological profile, IV adminPhase II (Bladder, Endometrium) [1]
Gimatecan (ST1481)O-(tert-Butyl) OximeLowHighHigh lipophilicity, oral active, stable lactone, not effluxed, high potency (nM)Phase II (Ovarian, Glioma, SCLC)

Structural Determinants of Topoisomerase I Interaction

The structural optimizations in gimatecan directly translate into superior interactions with its molecular target, Topoisomerase I (Topo I), and the DNA-Topo I complex, leading to enhanced DNA damage and cytotoxic effects.

  • 1.2.1 Oxyiminomethyl Functionalization and DNA Binding AffinityThe C7 oxyiminomethyl functionalization, particularly the rigid (E)-configuration of the -CH=N-O- linker in gimatecan, plays a crucial role beyond enhancing cellular uptake:
  • Stabilization of Ternary Complex: Gimatecan forms exceptionally stable ternary complexes (drug-Topo I-DNA). The oxime moiety contributes to this stability through potential hydrogen bonding interactions with key amino acid residues (e.g., Asn722) in the Topo I active site and/or adjacent DNA bases, and potentially through pi-stacking or van der Waals interactions involving the planar quinoline ring system and the bulky tert-butyl group within the binding pocket [1] [2].
  • Enhanced DNA Trapping: This stable complex formation significantly increases the efficiency of "trapping" the Topo I-DNA cleavage complex. Compared to irinotecan/SN38, gimatecan induces a higher number of persistent DNA single-strand breaks under equimolar conditions. When replication forks collide with these stabilized complexes, they are converted into lethal double-strand breaks (DSBs) [1] [2]. Studies in ESCC cell lines demonstrated gimatecan's superior ability to suppress Topo I relaxation activity and reduce Topo I protein expression levels compared to irinotecan at significantly lower (nM vs µM) concentrations [2].
  • Potent DNA Damage Response (DDR): The efficient induction of DSBs triggers a robust DDR. Gimatecan treatment leads to rapid and pronounced phosphorylation of key DDR sensors (ATM, ATR), mediators (γH2AX, BRCA1), and effectors (Chk1, Chk2, p53), significantly exceeding the response elicited by irinotecan at equivalent concentrations [2].

  • Impact of Lipophilic Chains on Subcellular Localization

    The lipophilic nature of gimatecan, conferred by its C7 tert-butoxyiminomethyl chain, profoundly influences its subcellular distribution and pharmacokinetics:

  • Rapid Cellular Uptake and Enhanced Accumulation: The high lipophilicity enables gimatecan to diffuse rapidly across the plasma membrane, leading to faster and higher intracellular concentrations compared to more hydrophilic CPT analogs. This rapid uptake minimizes potential extracellular degradation or deactivation [1] [2] [3].
  • Prolonged Intracellular Retention: Gimatecan exhibits significantly enhanced accumulation within cells. This is attributed to its lipophilicity promoting partitioning into cellular membranes and organelles, and crucially, its avoidance of efflux pumps like ABCG2. This prolonged retention maintains sustained intracellular drug levels above the threshold required for Topo I inhibition and ternary complex formation, even as plasma levels decline [1] [2].
  • Favorable Tissue Distribution: The lipophilicity contributes to enhanced distribution into tumor tissues. This property, coupled with its orphan drug designation for glioma by the EMA, suggests potential for crossing biological barriers like the blood-brain barrier (BBB), although specific clinical data confirming this in glioma is awaited [1] [3].
  • Pharmacokinetic Profile: Gimatecan has a long plasma half-life (77 ± 29.6 hours). Due to its accumulation within cells, its area under the curve (AUC) increases threefold to sixfold after multiple dosing. This pharmacokinetic profile supports its oral dosing schedule and contributes to sustained antitumor activity [1] [5].

Table 3: Cellular Pharmacokinetics and Pharmacodynamics of Gimatecan vs. Irinotecan (SN38)

ParameterGimatecanIrinotecan / SN38Biological Consequence
Cellular Uptake RateRapid (High passive diffusion)Slower (Dependent on transporters/activation)Faster target engagement for Gimatecan
Intracellular AccumulationHigh & Sustained (Not effluxed)Lower (Efflux pump substrates)Prolonged exposure to target for Gimatecan
IC₅₀ (Proliferation - ESCC)4.9 - 39.6 nM8,140 - 37,680 nM~100-1000x higher potency for Gimatecan [2]
Topo I Complex StabilityHigh (Stable ternary complex)ModerateMore persistent DNA breaks induced by Gimatecan
DDR Activation (e.g., γH2AX)Strong & Sustained (at nM conc.)Weaker (Requires µM conc.)Enhanced DNA damage signaling & cell death for Gimatecan
Half-life (Plasma)Long (77 ± 29.6 h)Irinotecan: ~6-12 h; SN38: ~10-20 hLess frequent dosing possible for Gimatecan
AUC (Multiple Dosing)Increases 3-6 foldComplex (Prodrug activation, efflux)Potential for enhanced efficacy with repeat dosing (Gimatecan)

Properties

CAS Number

292618-32-7

Product Name

Gimatecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[(Z)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11-/t25-/m0/s1

InChI Key

UIVFUQKYVFCEKJ-HIXOWBEXSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

Code names: LBQ707; STI481; Chemical structure name: 7tbutoxyiminomethylcamptothecin; ST1481CPT 1847tertButoxyiminomethylcamptothecinST 1481.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.